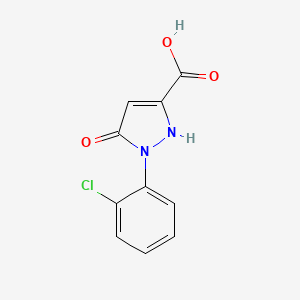

1-(2-chlorophenyl)-5-hydroxy-1H-Pyrazole-3-carboxylic acid

Description

1-(2-Chlorophenyl)-5-hydroxy-1H-pyrazole-3-carboxylic acid is a pyrazole-based compound characterized by a 2-chlorophenyl group at position 1, a carboxylic acid moiety at position 3, and a hydroxyl group at position 4. Its applications span pharmaceuticals, agrochemicals, and materials science, though specific biological activities remain under investigation .

Properties

Molecular Formula |

C10H7ClN2O3 |

|---|---|

Molecular Weight |

238.63 g/mol |

IUPAC Name |

2-(2-chlorophenyl)-3-oxo-1H-pyrazole-5-carboxylic acid |

InChI |

InChI=1S/C10H7ClN2O3/c11-6-3-1-2-4-8(6)13-9(14)5-7(12-13)10(15)16/h1-5,12H,(H,15,16) |

InChI Key |

JYKHGVYWLYSWLA-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)N2C(=O)C=C(N2)C(=O)O)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-chlorophenyl)-5-hydroxy-1H-Pyrazole-3-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-chlorobenzoyl chloride with hydrazine to form the corresponding hydrazide, which is then cyclized to form the pyrazole ring. The hydroxyl group can be introduced through subsequent hydroxylation reactions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Chlorophenyl)-5-hydroxy-1H-Pyrazole-3-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone.

Reduction: The carboxylic acid group can be reduced to an alcohol.

Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products:

Oxidation: Formation of 1-(2-chlorophenyl)-5-oxo-1H-Pyrazole-3-carboxylic acid.

Reduction: Formation of 1-(2-chlorophenyl)-5-hydroxy-1H-Pyrazole-3-methanol.

Substitution: Formation of various substituted pyrazoles depending on the nucleophile used.

Scientific Research Applications

1-(2-Chlorophenyl)-5-hydroxy-1H-Pyrazole-3-carboxylic acid has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(2-chlorophenyl)-5-hydroxy-1H-Pyrazole-3-carboxylic acid involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, thereby modulating biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Pyrazole Ring

1-(2-Chlorophenyl)-3-phenyl-1H-pyrazole-5-carboxylic Acid

- Structure : Replaces the hydroxyl group at position 5 with a phenyl ring.

- Impact: Increased lipophilicity due to the phenyl group, enhancing membrane permeability but reducing solubility.

- Applications : Used in studies of CB1 receptor ligands when modified with amide groups (e.g., piperidin-1-ylamide) for positron emission tomography (PET) imaging .

1-(3-Chlorophenyl)-5-(furan-2-yl)-1H-pyrazole-3-carboxylic Acid

- Structure : Features a 3-chlorophenyl group at position 1 and a furan-2-yl group at position 5.

- Impact : The furan ring introduces oxygen-based π-π interactions, while the 3-chlorophenyl substitution alters steric and electronic effects compared to the 2-chlorophenyl analog. Molecular weight (288.69 g/mol) and solubility differ due to these substitutions .

1-(4-Chlorophenyl)-3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1H-pyrazole-5-carboxylic Acid

- Structure : Incorporates a dihydrobenzodioxin group at position 3 and a 4-chlorophenyl group at position 1.

- Impact : The benzodioxin moiety enhances planarity and may improve binding to aromatic protein pockets. The 4-chlorophenyl group reduces steric hindrance compared to the 2-chlorophenyl isomer .

Modifications to the Carboxylic Acid Group

Methyl Ester Derivatives

- Example : 1-(6-Chloro-pyridin-2-yl)-5-hydroxy-1H-pyrazole-3-carboxylic acid methyl ester.

- Impact : Esterification increases lipophilicity and bioavailability but reduces hydrogen-bonding capacity. Hydrolysis in vivo may regenerate the active carboxylic acid form .

Amide Derivatives

- Example : [O-methyl-11C]-1-(2-chlorophenyl)-5-(4-methoxyphenyl)-4-methyl-1H-pyrazole-3-carboxylic acid piperidin-1-ylamide.

- Impact : Amide formation enhances stability and receptor affinity, as seen in PET tracers targeting CB1 receptors. The piperidine group introduces basicity, influencing pharmacokinetics .

Halogenation and Electronic Effects

Polychlorinated Analogs

- Example : 1-(4-Chlorophenyl)-3-(2,4-dichloro-5-fluorophenyl)-1H-pyrazole-5-carboxylic acid.

- Impact : Additional halogens (Cl, F) increase electron-withdrawing effects, enhancing acidity (pKa ~3.5) and metabolic stability. However, higher halogen content may elevate toxicity risks .

Trifluoromethyl Substitutions

Key Findings and Trends

Hydrogen Bonding : The 5-hydroxy group in the target compound enhances interactions with polar residues in enzymes or receptors, unlike phenyl or halogenated analogs .

Lipophilicity : Substituents like phenyl or trifluoromethyl groups increase logP values, improving blood-brain barrier penetration but reducing aqueous solubility .

Metabolic Stability : Halogenation and electron-withdrawing groups (e.g., -CF3) reduce oxidative metabolism, extending half-life .

Biological Activity

1-(2-chlorophenyl)-5-hydroxy-1H-pyrazole-3-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

The compound has the following chemical characteristics:

| Property | Value |

|---|---|

| Chemical Formula | C10H7ClN2O3 |

| Molecular Weight | 238.63 g/mol |

| Boiling Point | 489.7 ± 40.0 °C (Predicted) |

| Density | 1.55 ± 0.1 g/cm³ (Predicted) |

| pKa | 3.69 ± 0.10 (Predicted) |

Antimicrobial Activity

Research indicates that pyrazole derivatives, including this compound, exhibit significant antimicrobial properties. A study demonstrated that compounds with similar structures showed activity against various bacterial strains, including E. coli and S. aureus. The presence of electron-withdrawing groups, such as chlorine, is crucial for enhancing antimicrobial efficacy .

Anti-inflammatory Effects

The compound has been evaluated for its anti-inflammatory properties. It was reported that pyrazole derivatives can inhibit the production of pro-inflammatory cytokines and reduce edema in animal models, suggesting potential use in treating inflammatory diseases .

Anticancer Potential

Recent studies have highlighted the anticancer properties of pyrazole derivatives. For instance, compounds similar to this compound have shown cytotoxic effects on cancer cell lines, including breast and lung cancer cells. The mechanism involves inducing apoptosis and inhibiting cell proliferation .

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : Pyrazole derivatives are known to inhibit various enzymes such as cyclooxygenases (COX), which play a role in inflammation and cancer progression.

- Receptor Modulation : These compounds may interact with specific receptors involved in pain and inflammation pathways, leading to reduced symptoms.

- Cell Cycle Arrest : Some studies suggest that these compounds can induce cell cycle arrest in cancer cells, preventing their proliferation .

Case Studies

- Antimicrobial Activity Study : A series of pyrazole derivatives were synthesized and tested for their antimicrobial activity against Klebsiella pneumoniae and Pseudomonas aeruginosa. The results indicated that modifications in the phenyl ring significantly enhanced activity against these pathogens .

- Anti-inflammatory Study : In a model of carrageenan-induced paw edema in rats, a pyrazole derivative exhibited comparable anti-inflammatory effects to indomethacin, a standard anti-inflammatory drug .

- Anticancer Research : In vitro studies showed that a related pyrazole compound inhibited the growth of several cancer cell lines with IC50 values lower than those of standard chemotherapeutics like doxorubicin .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.